[Phe2]-TRH
Overview
Description
[Phe2]-TRH is a synthetic oligopeptide composed of pyroglutamic acid, phenylalanine, and proline residues. . This compound is not naturally occurring and is typically synthesized for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyroglutamyl-phenylalanyl-prolinamide involves the stepwise coupling of the amino acids pyroglutamic acid, phenylalanine, and proline. The process typically employs solid-phase peptide synthesis (SPPS) techniques, where the amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The reaction conditions often include the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate peptide bond formation .
Industrial Production Methods
In an industrial setting, the production of pyroglutamyl-phenylalanyl-prolinamide may involve large-scale SPPS or solution-phase peptide synthesis. The choice of method depends on the desired scale and purity of the final product. Industrial production also requires stringent quality control measures to ensure the consistency and purity of the synthesized peptide.
Chemical Reactions Analysis
Types of Reactions
[Phe2]-TRH can undergo various chemical reactions, including:
Oxidation: The phenylalanine residue can be oxidized to form phenylalanine derivatives.
Reduction: The peptide bonds can be reduced under specific conditions to yield amino acid derivatives.
Substitution: The amide groups can participate in substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can react with the amide groups under mild conditions.
Major Products Formed
The major products formed from these reactions include various derivatives of the original peptide, such as oxidized phenylalanine, reduced amino acids, and substituted amides.
Scientific Research Applications
[Phe2]-TRH has several scientific research applications, including:
Chemistry: It is used as a model compound to study peptide synthesis and peptide bond formation.
Biology: The compound is employed in studies of protein-protein interactions and enzyme-substrate specificity.
Medicine: It serves as a potential therapeutic agent in drug development and as a tool for understanding peptide-based drug mechanisms.
Mechanism of Action
The mechanism of action of pyroglutamyl-phenylalanyl-prolinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can bind to these targets through hydrogen bonding, hydrophobic interactions, and electrostatic forces. This binding can modulate the activity of the target, leading to various biological effects. The specific pathways involved depend on the nature of the target and the context of the interaction .
Comparison with Similar Compounds
Similar Compounds
Protirelin: A tripeptide composed of pyroglutamic acid, histidine, and proline.
Pyroglutamic Acid: A cyclic derivative of glutamic acid, involved in various metabolic processes.
Uniqueness
[Phe2]-TRH is unique due to its specific amino acid sequence, which imparts distinct chemical and biological properties. Unlike protirelin, which has a well-defined clinical application, pyroglutamyl-phenylalanyl-prolinamide is primarily used in research settings. Its unique sequence allows for specific interactions with molecular targets, making it a valuable tool in scientific studies.
Properties
IUPAC Name |
(2S)-N-[(2S)-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-1-oxo-3-phenylpropan-2-yl]-5-oxopyrrolidine-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O4/c20-17(25)15-7-4-10-23(15)19(27)14(11-12-5-2-1-3-6-12)22-18(26)13-8-9-16(24)21-13/h1-3,5-6,13-15H,4,7-11H2,(H2,20,25)(H,21,24)(H,22,26)/t13-,14-,15-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZETOYWKJNIJFCR-KKUMJFAQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C(CC2=CC=CC=C2)NC(=O)C3CCC(=O)N3)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@@H]3CCC(=O)N3)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90956264 | |
Record name | 5-Hydroxy-N-(1-{2-[hydroxy(imino)methyl]pyrrolidin-1-yl}-1-oxo-3-phenylpropan-2-yl)-3,4-dihydro-2H-pyrrole-2-carboximidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90956264 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34783-35-2 | |
Record name | Pyroglutamyl-phenylalanyl-prolinamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034783352 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Hydroxy-N-(1-{2-[hydroxy(imino)methyl]pyrrolidin-1-yl}-1-oxo-3-phenylpropan-2-yl)-3,4-dihydro-2H-pyrrole-2-carboximidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90956264 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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